2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Description
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a quinoline and indole moiety
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C22H23N3O4/c1-28-16-5-6-19-18(10-16)15(12-24-19)8-9-23-22(27)13-29-17-4-2-14-3-7-21(26)25-20(14)11-17/h2,4-6,10-12,24H,3,7-9,13H2,1H3,(H,23,27)(H,25,26) |
InChI Key |
HJQRIVQJZFAONA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)COC3=CC4=C(CCC(=O)N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxy-3,4-dihydroquinoline with an appropriate acylating agent to form the intermediate, followed by coupling with 5-methoxyindole under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The quinoline and indole moieties can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The quinoline and indole moieties can interact with enzymes and receptors, modulating their activity. This compound may affect various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline: A simpler analog with similar structural features.
5-methoxyindole: Shares the indole moiety but lacks the quinoline component.
Quinoline-2,4-dione derivatives: Structurally related compounds with different functional groups.
Uniqueness
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to its combination of quinoline and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.
Biological Activity
The compound 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a hybrid organic molecule that combines features from both quinoline and indole derivatives. This unique structural combination has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 393.4 g/mol. The compound features a hydroxyquinoline moiety and an indole derivative, which may contribute to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide |
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
- Antioxidant Properties : The presence of the quinoline and indole rings suggests potential antioxidant activity, which is crucial for protecting cells from oxidative stress.
- Neuroprotective Effects : Given its structure, the compound may have implications in treating neurodegenerative diseases such as Alzheimer's disease (AD). Studies have shown that derivatives of quinoline can inhibit acetylcholinesterase (AChE), an enzyme associated with AD pathology.
-
Inhibition of Enzymes : The compound has been evaluated for its inhibitory effects on key enzymes related to neurodegeneration:
- AChE inhibition: Essential for enhancing cholinergic transmission in neurodegenerative conditions.
- Monoamine oxidase (MAO) inhibition: Important for modulating neurotransmitter levels.
Case Studies and Research Findings
A study focusing on similar quinoline derivatives demonstrated significant AChE inhibition with IC50 values ranging from 0.28 µM to 0.91 µM for various compounds, indicating strong potential for therapeutic application in AD treatment . Another research highlighted that compounds with dual-targeting properties (inhibiting both AChE and MAOs) showed enhanced efficacy in crossing the blood-brain barrier (BBB), which is critical for central nervous system therapies .
Table of Inhibitory Potencies
| Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|---|
| Compound 3e | 0.28 | 0.91 | 2.81 |
| Quinoline Derivative X | 0.34 | 0.34 | 0.0029 |
The biological activity of This compound may be attributed to:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target enzymes, enhancing binding affinity.
- Planarity and Conformation : The structural planarity due to the fused rings may facilitate better interaction with active sites on enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
